molecular formula C25H17ClIN3 B6314757 2-Chloro-7-iodo-5-(triphenylmethyl)-5H-pyrrolo[2,3-b]pyrazine CAS No. 1509941-37-0

2-Chloro-7-iodo-5-(triphenylmethyl)-5H-pyrrolo[2,3-b]pyrazine

Cat. No.: B6314757
CAS No.: 1509941-37-0
M. Wt: 521.8 g/mol
InChI Key: SFQZQKNAOGXXNJ-UHFFFAOYSA-N
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Description

2-Chloro-7-iodo-5-(triphenylmethyl)-5H-pyrrolo[2,3-b]pyrazine is a halogenated pyrrolopyrazine derivative characterized by a bicyclic aromatic system with chlorine and iodine substituents at positions 2 and 7, respectively, and a bulky triphenylmethyl (trityl) group at position 3. This scaffold is synthetically versatile due to its reactivity in electrophilic and nucleophilic substitutions, enabling diverse modifications for biological applications .

Properties

IUPAC Name

2-chloro-7-iodo-5-tritylpyrrolo[2,3-b]pyrazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H17ClIN3/c26-22-16-28-24-23(29-22)21(27)17-30(24)25(18-10-4-1-5-11-18,19-12-6-2-7-13-19)20-14-8-3-9-15-20/h1-17H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SFQZQKNAOGXXNJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)N4C=C(C5=NC(=CN=C54)Cl)I
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H17ClIN3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

521.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-7-iodo-5-(triphenylmethyl)-5H-pyrrolo[2,3-b]pyrazine typically involves multi-step organic reactions. One common approach includes the halogenation of a pyrrolo[2,3-b]pyrazine precursor, followed by the introduction of the triphenylmethyl group through a Friedel-Crafts alkylation reaction. The reaction conditions often require the use of strong acids or Lewis acids as catalysts, and the reactions are typically carried out under an inert atmosphere to prevent unwanted side reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-7-iodo-5-(triphenylmethyl)-5H-pyrrolo[2,3-b]pyrazine can undergo various types of chemical reactions, including:

    Substitution Reactions: The chloro and iodo groups can be substituted with other nucleophiles under appropriate conditions.

    Oxidation and Reduction: The compound can participate in redox reactions, leading to the formation of different oxidation states.

    Coupling Reactions: The presence of halogen atoms makes it suitable for cross-coupling reactions, such as Suzuki or Heck reactions.

Common Reagents and Conditions

Common reagents used in these reactions include palladium catalysts for coupling reactions, strong bases for substitution reactions, and oxidizing or reducing agents for redox reactions. The reaction conditions often involve elevated temperatures and inert atmospheres to ensure the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield derivatives with different functional groups, while coupling reactions can produce biaryl or heteroaryl compounds.

Scientific Research Applications

2-Chloro-7-iodo-5-(triphenylmethyl)-5H-pyrrolo[2,3-b]pyrazine has several applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: The compound can be used in the development of bioactive molecules for studying biological pathways.

    Industry: The compound can be used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 2-Chloro-7-iodo-5-(triphenylmethyl)-5H-pyrrolo[2,3-b]pyrazine involves its interaction with specific molecular targets. The chloro and iodo groups can participate in halogen bonding, while the triphenylmethyl group can enhance the compound’s lipophilicity and binding affinity. These interactions can modulate the activity of enzymes, receptors, or other biological macromolecules, leading to various biological effects.

Comparison with Similar Compounds

Key Features:

  • Structural Motif : The pyrrolo[2,3-b]pyrazine core provides a planar, electron-deficient aromatic system, facilitating interactions with kinase domains (e.g., FGFR, JAK3) via hydrogen bonding and π-π stacking .
  • Synthetic Routes: Similar compounds are synthesized via thermal cyclization of pyrazinylhydrazones (e.g., ) or cross-coupling reactions like Sonogashira (e.g., ).

Comparison with Similar Compounds

Structural and Functional Analogues

The following table highlights structurally related pyrrolo[2,3-b]pyrazine derivatives and their biological/physical properties:

Compound Name Substituents (Positions) Key Properties/Activities Reference Evidence
Target Compound 2-Cl, 7-I, 5-Trityl Bulky trityl group may enhance kinase selectivity; iodine enables further functionalization. N/A
3-Bromo-5-((1-ethyl-1H-imidazol-4-yl)sulfonyl)-5H-pyrrolo[2,3-b]pyrazine 3-Br, 5-sulfonyl-imidazolyl High purity (>96%); used in FGFR inhibitor development .
3-Chloro-5-methyl-2-(phenylethynyl)-5H-pyrrolo[2,3-b]pyrazine 3-Cl, 5-Me, 2-phenylethynyl Synthesized via Sonogashira coupling; 72% yield; LC-MS m/z = 344.1 [M + H]+ .
5H-Pyrrolo[2,3-b]pyrazine-2-phenyl ethers 2-phenyl ether JAK3 inhibitors (IC50 < 1 µM); improved selectivity via phenyl ether vector .
3-(1-Methyl-1H-pyrazol-4-yl)-5-(phenylsulfonyl)-5H-pyrrolo[2,3-b]pyrazine 3-pyrazolyl, 5-sulfonyl-phenyl FGFR1 inhibition >90% at 1 µM; critical hydrogen bonding with kinase hinge region .
2-Bromo-7-iodo-5-(phenylsulfonyl)-5H-pyrrolo[2,3-b]pyrazine 2-Br, 7-I, 5-sulfonyl-phenyl Intermediate for further functionalization; 95% purity ().

Structure-Activity Relationship (SAR) Insights

  • Halogen Substituents : Chlorine and bromine at position 2 or 3 enhance electrophilicity, improving kinase binding (e.g., FGFR1 inhibition in ). Iodine at position 7 may act as a leaving group for further modifications .
  • Sulfonyl Groups : Sulfonyl substituents (e.g., phenylsulfonyl) at position 5 improve solubility and binding affinity to kinase ATP pockets .
  • Bulky Groups: The trityl group in the target compound likely reduces off-target effects by sterically hindering non-selective interactions, a strategy validated in JAK3 inhibitors ().

Biological Activity

Overview

2-Chloro-7-iodo-5-(triphenylmethyl)-5H-pyrrolo[2,3-b]pyrazine is a heterocyclic compound that has garnered interest for its potential biological activities. Characterized by the presence of chlorine and iodine atoms on a pyrrolopyrazine core, this compound has been studied for its interactions with various biological targets, particularly in the realm of cancer research and kinase inhibition.

  • Molecular Formula : C25H17ClIN3
  • Molecular Weight : 521.79 g/mol
  • CAS Number : 1509941-37-0
  • IUPAC Name : 2-chloro-7-iodo-5-trityl-5H-pyrrolo[2,3-b]pyrazine

The biological activity of this compound is primarily attributed to its ability to inhibit specific kinase enzymes. Kinases play a crucial role in cellular signaling pathways, and their inhibition can lead to reduced cell proliferation, making this compound a candidate for anti-cancer therapies.

Proposed Mechanism:

  • Binding to Kinase Active Sites : The compound may interact with the ATP-binding site of kinases, preventing substrate phosphorylation.
  • Impact on Cell Signaling : By inhibiting kinase activity, it disrupts downstream signaling pathways that promote cell growth and survival.

Table 1: Summary of Biological Activities of Related Compounds

Compound NameTargeted KinaseIC50 (µM)Cell Line TestedActivity Description
7-Bromo-5H-benzo[d]pyrrolo[2,1-b][1,3]oxazin-5-oneCDK20.36HeLaPotent inhibitor of cell proliferation
Compound XCDK91.8HCT116Selective inhibitor with moderate activity
Compound YB-Raf0.50A375Excellent selectivity and potency

Case Studies

In a study involving a library of pyrrolopyrazine derivatives, compounds demonstrated significant anti-proliferative effects against human cancer cell lines. The anti-proliferative activity was assessed using MTT assays, revealing dose-dependent reductions in cell viability.

Example Case Study:

A recent investigation into a series of substituted pyrrolopyrazines found that certain derivatives exhibited IC50 values in the low micromolar range against various cancer types. These findings suggest that modifications to the pyrrolopyrazine structure can enhance biological activity.

Q & A

Q. Expected Outcomes :

  • Iodine’s larger atomic radius may improve hydrophobic pocket binding but reduce solubility.
  • Chlorine derivatives could exhibit broader kinase inhibition due to smaller steric footprint .

Advanced: How to mitigate decomposition during long-term storage of this compound?

Answer:
Decomposition pathways (e.g., dehalogenation or trityl group cleavage) are mitigated by:

  • Storage Conditions : -20°C under argon in amber vials with desiccants (silica gel) .
  • Stabilizers : Add 0.1% w/v ascorbic acid to prevent oxidative degradation .
  • Periodic Analysis : Monitor purity via HPLC every 6 months; repurify if purity drops below 95% .

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